molecular formula C20H17ClN4O B7690143 3-CHLORO-N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE

3-CHLORO-N-{1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE

Cat. No.: B7690143
M. Wt: 364.8 g/mol
InChI Key: VXHKXTCCKVRSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-{1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system composed of a pyrazole and a quinoline ring, substituted with a chloro group and a benzamide moiety.

Preparation Methods

The synthesis of 3-chloro-N-{1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide can be achieved through several synthetic routes One common method involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and an amine in the presence of a catalystMulticomponent reactions, which involve the simultaneous reaction of three or more reactants to form the desired product, are also employed in the synthesis of this compound .

Chemical Reactions Analysis

3-Chloro-N-{1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

3-Chloro-N-{1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

3-Chloro-N-{1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl}benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-chloro-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-2-10-25-19-16(12-13-6-3-4-9-17(13)22-19)18(24-25)23-20(26)14-7-5-8-15(21)11-14/h3-9,11-12H,2,10H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHKXTCCKVRSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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